molecular formula C10H17N3O2S B1246218 S-methyl-L-ergothioneine

S-methyl-L-ergothioneine

Cat. No. B1246218
M. Wt: 243.33 g/mol
InChI Key: GVQNHIYBRMFCMS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-methyl-L-ergothioneine is an amino acid betaine that is ergothioneine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has been isolated from the deepwater (500-1,600 m) marine sponge Macandrewia azorica. It has a role as a marine metabolite and an animal metabolite. It is an amino-acid betaine, a member of imidazoles and a methyl sulfide. It derives from an ergothioneine.

Scientific Research Applications

  • Alzheimer’s Disease Research

    • S-methyl-L-ergothioneine (ERGO) is utilized as a potent antioxidant in the study of Alzheimer's disease. Researchers have developed an efficient synthesis of ERGO PET radioligands to study its biodistribution and detect oxidative stress in vivo, particularly in Alzheimer’s disease contexts. This approach aims to facilitate the understanding of ERGO's role in oxidative stress and its potential therapeutic applications in neurodegenerative diseases (Behof et al., 2022).
  • Microbial and Fungal Biosynthesis Studies

    • In microbiology, the biosynthesis of ERGO is a subject of interest, particularly in mycobacteria and fungi. Research has identified and reconstituted the ergothioneine biosynthetic gene cluster in mycobacteria, which involves a methyltransferase that transfers three methyl groups to histidine and an iron(II)-dependent enzyme for oxidative sulfurization of trimethylhistidine. This understanding aids in deciphering the role of ERGO in microbial physiology and its broader implications in human health (Seebeck, 2010).
  • Nutraceutical Production and Supplementation

    • ERGO is being explored for its potential as a nutraceutical due to its antioxidant properties. Studies have focused on the biosynthesis of ERGO in engineered yeast strains like Saccharomyces cerevisiae, which could provide a sustainable and safe means of producing ERGO for dietary supplements. This research is particularly relevant given the compound's potential health benefits and its role in protecting cells from oxidative damage (van der Hoek et al., 2019).
  • Antioxidant Research

    • The antioxidant properties of ERGO are a key area of research. It is being studied for its ability to protect tissues from damage by reactive oxygen species. Investigations into its distribution in the body and its effects on biomarkers of oxidative damage and inflammation are crucial for understanding how ERGO can be used therapeutically to mitigate oxidative stress-related conditions (Cheah et al., 2017).
  • Ergothioneine in Relation to Frailty and Cognitive Impairment

    • Research has also explored the relationship between ERGO levels and cognitive decline, especially in the context of aging and diseases like Alzheimer’s. The correlation between declining ERGO levels and deteriorating cognitive ability offers insights into potential therapeutic interventions targeting ERGO to mitigate cognitive decline (Kondoh et al., 2022).
  • Copper-Induced Oxidative Damage

    • ERGO has been shown to prevent copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. This suggests its role in mitigating oxidative stress caused by metal ions, which has significant implications for the study of diseases linked to metal ion imbalance and oxidative stress (Zhu et al., 2011).

properties

Product Name

S-methyl-L-ergothioneine

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

(2S)-3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1

InChI Key

GVQNHIYBRMFCMS-QMMMGPOBSA-N

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-methyl-L-ergothioneine
Reactant of Route 2
S-methyl-L-ergothioneine
Reactant of Route 3
Reactant of Route 3
S-methyl-L-ergothioneine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
S-methyl-L-ergothioneine
Reactant of Route 5
Reactant of Route 5
S-methyl-L-ergothioneine
Reactant of Route 6
S-methyl-L-ergothioneine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.